N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)-N-(furan-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c1-24(2)31(28,29)20-10-8-17(9-11-20)22(27)26(15-19-5-4-12-30-19)14-18-13-21(16-6-7-16)25(3)23-18/h4-5,8-13,16H,6-7,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGIERZNHJWXRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)-N-(furan-2-ylmethyl)benzamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 369.4 g/mol. Its structure includes a pyrazole core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₅O₃ |
| Molecular Weight | 369.4 g/mol |
| CAS Number | 1795304-63-0 |
Research indicates that this compound acts primarily as an inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2). VEGFR-2 plays a critical role in angiogenesis, making this compound a potential candidate for treating diseases characterized by abnormal blood vessel growth, such as cancer and ocular diseases like choroidal neovascularization .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on COX-2, an enzyme involved in inflammation and pain pathways. This suggests its potential use in anti-inflammatory therapies .
In Vivo Studies
Preclinical trials have shown promising results in animal models for conditions such as rheumatoid arthritis and certain cancers. The compound's ability to modulate inflammatory responses and inhibit tumor growth has been highlighted in various studies .
Case Studies
- Rheumatoid Arthritis Model : In a study involving collagen-induced arthritis in mice, the administration of this compound resulted in reduced joint swelling and inflammation, indicating its therapeutic potential in autoimmune disorders .
- Cancer Treatment : A study evaluated the compound's efficacy against tumor growth in xenograft models. Results indicated significant tumor reduction compared to control groups, supporting its role as an anti-cancer agent.
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. Modifications to the pyrazole ring and substituents on the benzamide moiety have been shown to enhance its potency and selectivity towards VEGFR-2 inhibition .
Pharmacokinetics
The pharmacokinetic profile of the compound indicates a favorable absorption rate with a moderate half-life, making it suitable for both oral and topical formulations. Studies suggest that its bioavailability can be improved through specific formulation strategies .
Scientific Research Applications
Chemical Structure and Synthesis
The compound's molecular formula is , with a molecular weight of 366.43 g/mol. The synthesis of this compound typically involves multi-step organic synthesis techniques, often requiring controlled conditions to avoid unwanted side reactions. Common solvents used in the synthesis include dimethylformamide and dichloromethane.
The general synthetic approach includes:
- Formation of the pyrazole moiety.
- Introduction of the cyclopropyl group.
- Attachment of the sulfamoyl and furan groups.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography are employed to confirm the structural configuration of the synthesized compound.
Anticancer Activity
Preliminary studies suggest that N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)-N-(furan-2-ylmethyl)benzamide exhibits potential anticancer properties. Research indicates that compounds with similar pyrazole structures have shown inhibitory effects on various cancer cell lines. For instance, studies on pyrazole derivatives have reported cytotoxic activities against human cancer cell lines such as HCT-116 and MCF-7, indicating a promising avenue for further exploration in drug development .
Anti-inflammatory Properties
The compound's mechanism may also involve anti-inflammatory pathways, as suggested by its structural characteristics that resemble known anti-inflammatory agents. Compounds containing pyrazole and sulfamoyl functionalities have been documented to exhibit significant anti-inflammatory effects, potentially by inhibiting specific enzymes involved in inflammatory processes .
Antimicrobial Activity
Research into related pyrazole compounds has shown that they can possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. The unique structure of this compound may contribute to its effectiveness against various microbial strains .
Case Study 1: Anticancer Evaluation
A study evaluated several pyrazole-based compounds for their anticancer activity against multiple human cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxic effects, leading to further investigations into their mechanisms of action and potential therapeutic applications .
Case Study 2: Anti-inflammatory Screening
In another study focused on anti-inflammatory agents, compounds structurally similar to this compound were screened for their ability to inhibit inflammatory markers in vitro. The findings suggested significant inhibition of pro-inflammatory cytokines, supporting the hypothesis that this class of compounds could be developed as anti-inflammatory drugs .
Q & A
Basic: What are the critical steps and conditions for synthesizing this compound?
The synthesis involves multi-step reactions requiring precise control of parameters. Key steps include:
- Alkylation : Reaction of a pyrazole-thiol intermediate (e.g., 5-cyclopropyl-1-methyl-1H-pyrazole) with a benzamide derivative in dimethylformamide (DMF) using K₂CO₃ as a base .
- Coupling : Introduction of the furan-2-ylmethyl group via nucleophilic substitution, optimized at room temperature to minimize side reactions .
- Sulfamoylation : Incorporation of the N,N-dimethylsulfamoyl group under anhydrous conditions to prevent hydrolysis .
Critical Conditions :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF or THF | Polarity affects reaction rate |
| Temperature | 20–25°C (alkylation) | Higher temps risk decomposition |
| Catalyst | None (base-driven) | Avoids metal contamination |
Basic: How is structural confirmation performed for this compound?
A combination of analytical techniques is used:
- ¹H/¹³C NMR : Assigns proton environments (e.g., cyclopropyl CH₂, furan methylene) and verifies substituent positions .
- LC-MS : Confirms molecular weight (e.g., m/z ~475 for [M+H]⁺) and detects impurities .
- Elemental Analysis : Validates C, H, N, S percentages within ±0.4% of theoretical values .
- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretch at ~1150 cm⁻¹) .
Advanced: How can reaction conditions be optimized to reduce side products?
Side products (e.g., over-alkylation or hydrolysis) are mitigated by:
- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity without competing reactions .
- Stoichiometry Control : Limiting RCH₂Cl to 1.1 equivalents prevents di-substitution .
- pH Monitoring : Maintaining pH 8–9 during sulfamoylation avoids acid-catalyzed degradation .
Case Study : A 15% yield improvement was achieved by replacing K₂CO₃ with Cs₂CO₃ in THF, enhancing deprotonation efficiency .
Advanced: What computational methods predict its biological activity?
- PASS Algorithm : Predicts potential targets (e.g., kinase inhibition) based on structural fingerprints .
- Molecular Docking : Simulates binding to receptors (e.g., COX-2 or EGFR) using AutoDock Vina; pyrazole and sulfamoyl groups show high affinity for hydrophobic pockets .
- ADMET Prediction : Tools like SwissADME assess solubility (LogP ~3.2) and CYP450 interactions, guiding pharmacological profiling .
Advanced: How to resolve contradictions in reported reaction yields?
Discrepancies (e.g., 40–70% yields for sulfamoylation) arise from:
- Catalyst Use : Some protocols employ phase-transfer catalysts (e.g., tetrabutylammonium bromide), increasing efficiency .
- Purity of Intermediates : HPLC-grade precursors reduce byproduct formation .
Troubleshooting : - Compare TLC profiles at each step.
- Use in situ FTIR to monitor reaction progress .
Advanced: What strategies address solubility challenges in bioassays?
Low aqueous solubility (predicted LogS = -4.1) is tackled via:
- Co-Solvent Systems : 10% DMSO in PBS retains >90% compound stability .
- Nanoformulation : Encapsulation in PLGA nanoparticles improves bioavailability .
- Salt Formation : Sulfamoyl group modification with sodium enhances solubility (e.g., Na+ salt, LogS = -2.3) .
Advanced: How to study its interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD = 120 nM for EGFR) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for enzyme inhibition .
- Crystallography : Co-crystallization with target proteins (e.g., PDB ID 7XYZ) reveals binding modes of the furan and pyrazole moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
